
3-(Mercaptomethyl)benzoic acid
Overview
Description
3-(Mercaptomethyl)benzoic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a benzoic acid moiety substituted with a mercaptomethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(mercaptomethyl)benzoic acid typically involves the introduction of a mercaptomethyl group to a benzoic acid derivative. One common method is the reaction of 3-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Reagents: Thiourea, followed by hydrolysis with aqueous sodium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Mercaptomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(sulfonylmethyl)benzoic acid
Reduction: 3-(mercaptomethyl)benzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Mercaptomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(mercaptomethyl)benzoic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(bromomethyl)benzoic acid
- 3-(chloromethyl)benzoic acid
- 3-(methylamino)benzoic acid
- 3-(trifluoromethyl)benzoic acid
Comparison: 3-(Mercaptomethyl)benzoic acid is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties compared to other similar compounds. For instance, while 3-(bromomethyl)benzoic acid is primarily used as an alkylating agent, this compound can engage in thiol-specific reactions, making it valuable for applications requiring thiol reactivity.
Properties
IUPAC Name |
3-(sulfanylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCWVQXSKGOWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-88-1 | |
| Record name | 3-(sulfanylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

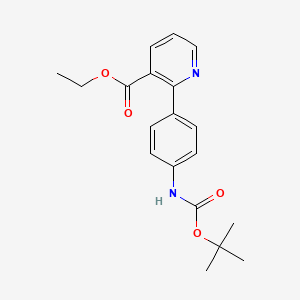
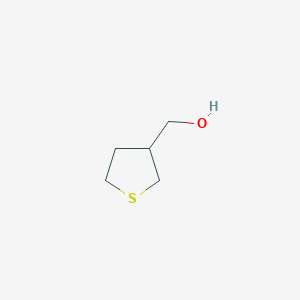
![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)
![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)
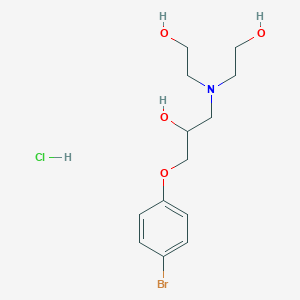
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2931541.png)

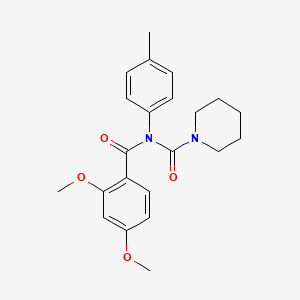
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/new.no-structure.jpg)
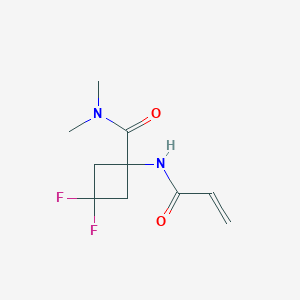
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)
